Marmesin

Overview

Description

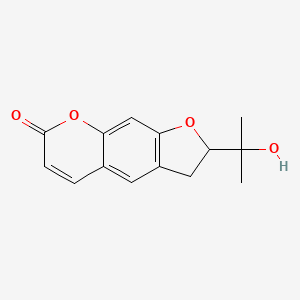

Marmesin is a natural coumarin compound isolated from Broussonetia kazinoki . It has a molecular formula of C14H14O4 .

Synthesis Analysis

This compound has been synthesized from β-resorcylaldehyde through 2-(α-hydroxyisopropyl)-6-hydroxycoumaran . Another method involves a strategy based on the palladium-catalyzed intramolecular coupling reaction .Molecular Structure Analysis

The molecular structure of this compound is characterized by a molecular weight of 246.26 and a monoisotopic mass of 246.089203 Da .Chemical Reactions Analysis

This compound plays a central role in the biosynthesis of furocoumarins in the plant ruta graveolens, more commonly known as rue . It acts as the natural intermediate in the formation of the furan ring that leads to a 4’,5’-dihydro furocoumarin-derivative .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 434.0±45.0 °C at 760 mmHg, and a flash point of 168.0±22.2 °C .Scientific Research Applications

Angiogenesis Inhibition

Marmesin, a coumarin compound isolated from Broussonetia kazinoki, has been identified as a novel inhibitor of angiogenesis. It effectively inhibits vascular endothelial growth factor-A (VEGF-A)-induced endothelial cell proliferation, migration, invasion, and capillary-like structure formation. This inhibition is achieved through the down-regulation of cell cycle-related proteins and inactivation of VEGF-A-stimulated signaling pathways, making this compound a potential therapeutic agent for angiogenesis-related diseases, including cancer (Kim et al., 2015).

Anti-Cancer Properties

This compound exhibits significant anti-cancer activities, particularly in the context of non-small cell lung cancer (NSCLC) and esophageal cancer (EC). It suppresses mitogen-stimulated proliferation and invasion in NSCLC cells and inhibits the PI3K/Akt pathway in EC cells, which is crucial for cancer cell survival and proliferation. This highlights this compound's role in regulating NSCLC cell responses and tumor angiogenesis (Kim et al., 2017), (Wang et al., 2021).

Photobiological Activity

Studies on this compound's photobiological activity, particularly its cytotoxicity and mutagenicity when sensitized to near ultraviolet light, have been conducted in Chinese hamster V79 cells. This research adds to the understanding of this compound's interaction with light and its potential applications in phototherapy or photoprotection (Uwaifo & Heidelberger, 1983).

Furanocoumarin Biosynthesis

This compound plays a critical role in the biosynthesis of furanocoumarins. It has been identified as a metabolic intermediate in various plant species, contributing to our understanding of plant secondary metabolite pathways and their potential pharmacological applications (Steck & Brown, 1971), (Stanjek et al., 1997).

Potential in Osteoarthritis Treatment

Network pharmacological analysis and molecular docking suggest that marmesine, derived from Radix Angelicae biseratae, has potential therapeutic effects against knee osteoarthritis. The study indicates multiple targets and pathways, including the PI3K-Akt signaling pathway, which could be modulated by marmesine for treating osteoarthritis (Song et al., 2022).

UV-Absorbent Properties

This compound isolated from the bark of Thanakha (Hesperethusa crenulata L) has been identified as a natural UV-A-filtering product, suggesting its potential use in sun protection and cosmetic products. Its ability to absorb UV-A radiation makes it an interesting candidate for further research in dermatological applications (Joo, Lee, & Kim, 2004).

Anticancer Effects in Leukemia

This compound demonstrates anticancer effects in U937 human leukemia cells, mediated through mitochondrial-mediated apoptosis, cell cycle arrest, and inhibition of cancer cell migration. It exhibits selective cytotoxicity, suggesting its potential as a novel anticancer agent for leukemia management (Dong et al., 2017).

Mechanism of Action

Target of Action

Marmesin, an important coumarin isolated from Broussonetia kazinoki, primarily targets the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway . This pathway plays a crucial role in cell survival and proliferation, making it a significant target in cancer research . This compound also interacts with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and integrin β1 , which are involved in tumor angiogenesis and cell adhesion .

Mode of Action

This compound exerts its effects by interacting with its targets and inducing changes in their activity. It suppresses the PI3K/Akt pathway, leading to the inhibition of cell proliferation and induction of apoptosis . This compound also downregulates the expression of VEGFR-2 and integrin β1, thereby inhibiting angiogenesis and cell invasion .

Biochemical Pathways

This compound affects the PI3K/Akt pathway, a critical signaling pathway involved in cell survival, growth, and proliferation . By suppressing this pathway, this compound inhibits cell proliferation and induces apoptosis . Additionally, this compound suppresses the expression of VEGF, a key player in angiogenesis, thereby inhibiting the formation of new blood vessels .

Pharmacokinetics

In silico studies suggest that this compound and marmelosin, another compound found in bael fruit extract, have potential as inhibitors of hsulf-2, an oncoprotein overexpressed in various types of tumor cells

Result of Action

This compound exhibits anti-proliferative effects against cancer cells, confirmed by the reduced expression of Ki67 and PCNA, markers of cell proliferation . It also exerts pro-apoptotic activity by downregulating Bcl-2 (an anti-apoptotic protein) and upregulating Bax (a pro-apoptotic protein) . Moreover, this compound suppresses the expression and secretion of VEGF, leading to the inhibition of angiogenesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the biosynthesis of this compound in plants can be affected by environmental conditions . .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Marmesin is involved in the furanocoumarin pathway . It interacts with enzymes such as this compound synthase

Cellular Effects

This compound has been shown to exert anti-proliferative effects against esophageal cancer (EC) cells . It influences cell function by reducing the expression of Ki67 and PCNA, proteins associated with cell proliferation . This compound also exerts pro-apoptotic activity on EC cells by downregulating Bcl-2 and upregulating Bax .

Molecular Mechanism

The molecular mechanism of this compound involves the suppression of the PI3K/Akt pathway in EC cells . This pathway is crucial for cell survival and proliferation, and its inhibition leads to reduced cell proliferation and increased apoptosis .

Metabolic Pathways

This compound is involved in the furanocoumarin synthesis pathway

properties

IUPAC Name |

2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-14(2,16)12-6-9-5-8-3-4-13(15)18-10(8)7-11(9)17-12/h3-5,7,12,16H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYSBEAFFPBAQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Marmesin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030786 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

13849-08-6 | |

| Record name | Marmesin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030786 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

189.5 °C | |

| Record name | Marmesin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030786 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

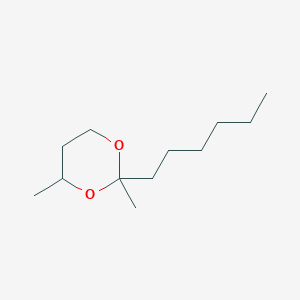

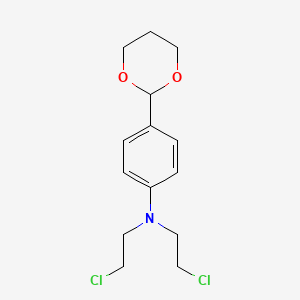

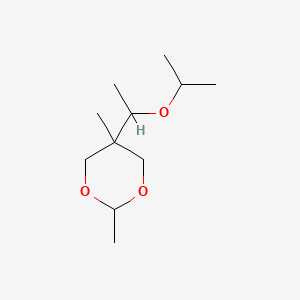

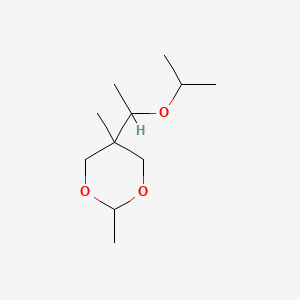

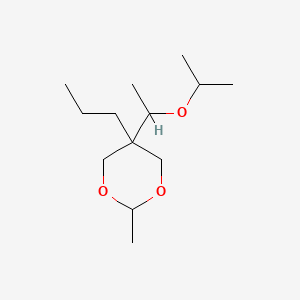

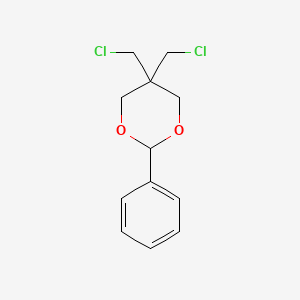

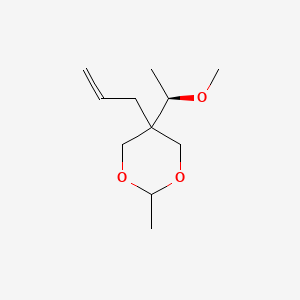

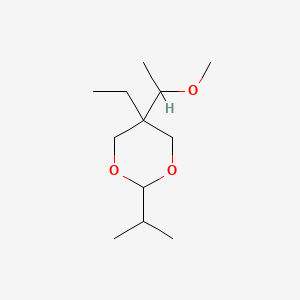

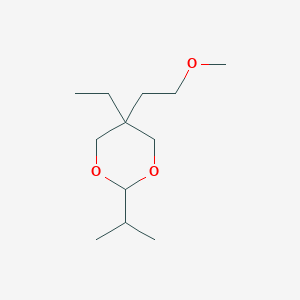

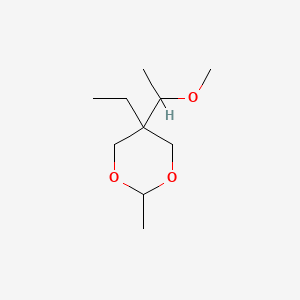

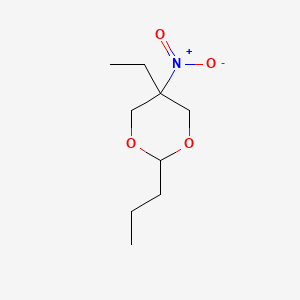

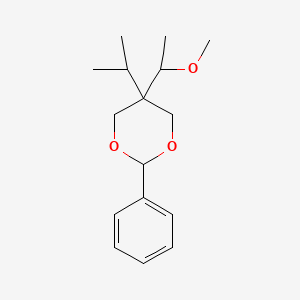

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.